Stereochemical Configuration: (R)-Enantiomer vs. (S)-Enantiomer or Racemate
The compound is supplied as the single (R)-enantiomer (InChIKey: PVRJOMKPNFJMPK-SSDOTTSWSA-N), confirmed by the isomeric SMILES notation CNC1=CC(=NC=N1)N2CC[C@H](C2)O [1]. In numerous literature precedents for pyrrolidine-pyrimidine bioactive molecules, the (R) and (S) enantiomers exhibit dramatic differences in target affinity; for example, in a related series of pyrrolidine-containing kinase inhibitors, the (R)-enantiomer displayed up to 30-fold greater potency than the (S)-enantiomer [2]. While a direct head-to-head IC50 comparison for the exact title compound against its (S)-enantiomer is not publicly available, the structural principle is well established: a single chiral inversion can reposition the hydroxyl hydrogen-bond donor by approximately 2.5 Å, disrupting key interactions with the target [2]. Purchasing the defined (R)-enantiomer ensures biological results are not confounded by the inactive enantiomer, which is critical when the intended target is a chiral protein environment.
| Evidence Dimension | Stereochemical identity and chiral purity |
|---|---|
| Target Compound Data | Single (R)-enantiomer; isomeric SMILES CNC1=CC(=NC=N1)N2CC[C@H](C2)O |
| Comparator Or Baseline | (S)-enantiomer (isomeric SMILES with @@H) or racemic mixture |
| Quantified Difference | Chiral inversion can alter potency by 5-fold to >30-fold in closely related pyrrolidine-pyrimidine series (class-level inference from kinase inhibitor SAR studies) [2]. |
| Conditions | Stereochemical assignment based on computed InChI and SMILES; potency differentials inferred from analogous pyrrolidine-pyrimidine kinase inhibitor structures (class-level inference). |
Why This Matters
The defined (R)-configuration is mandatory for reproducing stereospecific biological activity reported in patent and literature SAR; using the racemate or incorrect enantiomer can negate target engagement or mislead structure-activity conclusions.
- [1] PubChem Compound Summary for CID 121206026, isomeric SMILES and InChIKey. View Source
- [2] Example class-level SAR: Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection, J. Med. Chem. 2010, 53, 8468–8484, demonstrating enantiomer-dependent potency differences in pyrrolidine-containing JAK inhibitors. View Source
